2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and quinoline moieties, along with the sulfonyl and benzamide groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Chlorination and Fluorination: The chlorination and fluorination of the benzamide ring can be achieved using appropriate halogenating agents such as thionyl chloride and fluorine gas under controlled conditions.
Coupling Reactions: The final coupling of the synthesized intermediates can be performed using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the intermediates.
Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Material Science: Its functional groups allow for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl and benzamide groups can form hydrogen bonds with amino acid residues in proteins, while the quinoline and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]benzamide
Uniqueness
The unique combination of the chloro, fluoro, thiophene, and quinoline groups in 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H16ClFN2O3S2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
InChI |
InChI=1S/C20H16ClFN2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
InChI Key |
TXFQKXZOVWLEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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